1-Amino-3-bromo-1H-pyrrole-2-carboxamide
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Overview
Description
1-Amino-3-bromo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at position 1, a bromine atom at position 3, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with ammonia or an amine under suitable conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by amination and carboxamidation steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-bromo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxamide groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-amino-3-azido-1H-pyrrole-2-carboxamide .
Scientific Research Applications
1-Amino-3-bromo-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom and amino group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Amino-3-chloro-1H-pyrrole-2-carboxamide
- 1-Amino-3-iodo-1H-pyrrole-2-carboxamide
- 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide
Uniqueness: 1-Amino-3-bromo-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance of size and electronegativity that can enhance the compound’s properties in specific applications .
Properties
Molecular Formula |
C5H6BrN3O |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
1-amino-3-bromopyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6BrN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10) |
InChI Key |
CSLGMDFJSFRLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1Br)C(=O)N)N |
Origin of Product |
United States |
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